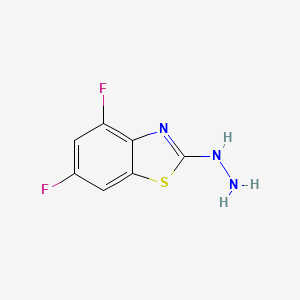

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAENBFICDUZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365943 | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-11-2 | |

| Record name | 4,6-Difluoro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The strategic incorporation of fluorine atoms into the benzothiazole core can significantly enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5]

This guide focuses on the detailed characterization of a specific fluorinated derivative, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole . This compound is of particular interest to researchers in drug development due to the combined pharmacophoric features of the fluorinated benzothiazole ring and the reactive hydrazine moiety. The hydrazine group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as hydrazones, which are themselves a class of compounds with significant biological activities.[6][7]

This document provides a comprehensive overview of the probable synthetic pathways, and detailed protocols for the structural elucidation of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical and Structural Properties

A summary of the key identifiers and predicted properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4,6-difluoro-2-hydrazineylbenzo[d]thiazole | [8] |

| CAS Number | 872696-11-2 | [8][9] |

| Molecular Formula | C₇H₅F₂N₃S | [8] |

| Molecular Weight | 201.2 g/mol | [8] |

| SMILES | NNC1=NC2=C(C=C(F)C=C2F)S1 | [8] |

Synthesis of this compound

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 2-Hydrazino-6-fluorobenzothiazole (An Analogous Precursor)

This protocol is adapted from the synthesis of similar 2-hydrazinobenzothiazole derivatives and serves as a foundational method.[12]

Step 1: Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

-

Cool glacial acetic acid (20 mL) to 5°C.

-

Add potassium thiocyanate (8 g) and 4-fluoroaniline (0.01 mol) to the cooled acetic acid.

-

Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) and add it dropwise to the reaction mixture with constant stirring.

-

Maintain the temperature between 0-10°C during the addition.

-

Continue stirring at this temperature for 2 hours, then at room temperature for 10 hours.

-

Allow the mixture to stand overnight.

-

Add 10 mL of water and heat the mixture on a water bath, then filter while hot.

-

Treat the filtrate with 10 mL of glacial acetic acid, heat again, and filter.

-

Combine the hot filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.

-

Collect the resulting precipitate by filtration, dry, and recrystallize from absolute ethanol.

Step 2: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

-

Add concentrated HCl (6 mL) dropwise to hydrazine hydrate (6 mL) at 5-10°C with stirring.

-

To this mixture, add ethylene glycol (24 mL) and 6-fluoro-1,3-benzothiazol-2-amine (0.03 mol).

-

Reflux the reaction mixture for 3 hours.

-

Upon cooling, a solid will separate.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the product.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected spectral data based on the analysis of analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the table below.[12][13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3100 | N-H stretching | Hydrazine (NH, NH₂) |

| ~3080 | C-H stretching | Aromatic C-H |

| ~1630-1600 | C=N stretching | Thiazole ring |

| ~1500, ~1600 | C=C stretching | Benzene ring |

| ~1440 | Thiazole ring vibration | Thiazole ring |

| ~1280 | C-N stretching | C-N bond |

| ~1100 | C-F stretching | Aryl-F bond |

| ~700-600 | C-S stretching | Thiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine group.[12][15]

-

Aromatic Protons (Ar-H): The protons on the fluorinated benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

-

Hydrazine Protons (NH, NH₂): The protons of the hydrazine moiety are anticipated to resonate as broad signals in the range of δ 9.0-11.0 ppm.[12]

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon skeleton.[15][16]

-

Aromatic Carbons: The carbons of the benzothiazole core will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.

-

C=N Carbon: The carbon of the C=N bond in the thiazole ring is expected to have a chemical shift in the range of δ 160-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable technique.[17][18]

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at m/z 202.0, corresponding to the protonated molecule.

-

Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the hydrazine group and cleavage of the benzothiazole ring, providing further structural confirmation.

Chemical Reactivity and Potential Applications

The 2-hydrazino group in this compound is a key reactive site. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives.[6][19] This reactivity allows for the facile generation of a diverse library of compounds for biological screening.

Caption: Reactivity of this compound to form hydrazones for biological applications.

The fluorinated benzothiazole core itself has been associated with potent anticancer activity.[5][20] Therefore, derivatives of this compound are promising candidates for the development of novel therapeutic agents.[1][21]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, based on established chemical principles and data from analogous compounds. The strategic combination of a fluorinated benzothiazole scaffold with a reactive hydrazine moiety makes this compound a valuable building block for the synthesis of novel molecules with potential applications in drug discovery and development. The detailed protocols and expected spectral data presented herein will serve as a valuable resource for researchers working in the field of medicinal chemistry.

References

- The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery - Benchchem.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.

- Synthesis and properties of 2-hydrazinobenzothiazole derivatives - Chemical Papers.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.

- Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... - ResearchGate.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central.

- Importance of Fluorine in Benzazole Compounds - MDPI.

- Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction - Crimson Publishers.

- Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed.

- 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships | Request PDF - ResearchGate.

- Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central.

- SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE.

- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate.

- Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole - Chemical Papers.

- A Review on Recent Development and biological applications of benzothiazole derivatives.

- Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC - NIH.

- The Multifaceted Role of 2-Hydrazinobenzothiazole in Modern Chemistry.

- Structure of fluorinated benzothiazole and triazoles derivatives - ResearchGate.

- 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents.

- Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.

- Supporting Information for - The Royal Society of Chemistry.

- 13 C NMR spectra assignment of title compound - ResearchGate.

- This compound | Matrix Scientific.

- This compound 95% - Advanced ChemBlocks.

- Scrutinizing the Anticancer Potential of Fluorinated Benzothiazoles: A Comparative Analysis - Benchchem.

- Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - Semantic Scholar.

- Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl).

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.

- Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central.

- 4,6-DIFLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - Optional[13C NMR] - Chemical - SpectraBase.

- Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives - ResearchGate.

- Development and validation of LC methods with visible detection using pre-column derivatization and mass detection for the assay of voglibose - PubMed.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central.

- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine - MDPI.

- Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]

- 5. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. troindia.in [troindia.in]

- 8. This compound 95% | CAS: 872696-11-2 | AChemBlock [achemblock.com]

- 9. 872696-11-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. jchr.org [jchr.org]

- 14. repository.qu.edu.iq [repository.qu.edu.iq]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

- 17. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pcbiochemres.com [pcbiochemres.com]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS RN: 872696-11-2). This molecule is a significant building block in medicinal chemistry, primarily owing to its unique structural features: a benzothiazole core, a reactive hydrazino moiety, and difluoro substitution on the benzene ring. These features combine to create a scaffold with considerable potential for the development of novel therapeutic agents. This guide will delve into its physicochemical characteristics, provide a detailed synthetic protocol, explore its chemical reactivity, and discuss its promising role in drug discovery, particularly in the realms of antimicrobial and anticancer research. All information is supported by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

This compound combines these advantageous features. The difluoro substitution at the 4- and 6-positions is expected to significantly modulate the electronic properties and lipophilicity of the benzothiazole ring system. The 2-hydrazino group is a versatile functional handle, enabling the synthesis of a diverse library of derivatives through reactions such as hydrazone formation and cyclization.[5][6] This guide serves as a technical resource for researchers looking to leverage the unique chemical attributes of this compound in their drug discovery and development programs.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on data from closely related analogs and computational models.[7][8]

Structural Information

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound. Where experimental data is unavailable, values are estimated based on analogs such as 4,6-dichloro-2-hydrazino-1,3-benzothiazole and general computational models.[1][9]

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅F₂N₃S | [10] |

| Molecular Weight | 201.20 g/mol | [10] |

| CAS Number | 872696-11-2 | [10] |

| Appearance | Predicted to be a solid | Analogy |

| Melting Point | Estimated range: 190-210 °C | Based on fluorinated analogs[2] |

| Boiling Point | > 350 °C (decomposes) | Analogy |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot methanol) | Analogy[1] |

| LogP (predicted) | ~2.5 - 3.0 | Analogy with dichloro- derivative[1] |

| pKa (predicted) | ~3.0 (hydrazino group) | Analogy |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a commercially available aniline derivative. The general strategy involves the formation of the benzothiazole ring, followed by the introduction of the hydrazino group.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluorinated benzothiazoles.[2][11]

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-difluoroaniline (10 mmol) and potassium thiocyanate (22 mmol) in glacial acetic acid (30 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

-

Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the solid from ethanol to yield pure 4,6-difluoro-2-aminobenzothiazole.[12]

Step 2: Synthesis of this compound

-

In a round-bottom flask, cautiously add concentrated hydrochloric acid (5 mL) dropwise to hydrazine hydrate (99%, 20 mmol) at 0-5 °C, followed by the addition of ethylene glycol (25 mL).

-

To this solution, add 4,6-difluoro-2-aminobenzothiazole (10 mmol) in portions.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol or a methanol/water mixture to obtain pure this compound.[11]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the terminal amino group of the hydrazino moiety. This allows for a wide range of derivatization reactions, making it a valuable intermediate in combinatorial chemistry.

Key Reactions

-

Hydrazone Formation: The most common reaction involves the condensation with various aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.[5][6] These hydrazone derivatives are of significant interest due to their broad spectrum of biological activities.[13]

-

Cyclization Reactions: The hydrazino group can participate in cyclization reactions with suitable bifunctional reagents to form fused heterocyclic systems, such as triazolobenzothiazoles.[14]

The following diagram illustrates these key reactive pathways.

Caption: Key reactive pathways of this compound.

Applications in Drug Discovery

The structural motifs present in this compound suggest significant potential in various therapeutic areas.

-

Anticancer Agents: Fluorinated 2-arylbenzothiazoles have demonstrated potent and selective antiproliferative activity against various cancer cell lines.[15] The mechanism often involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive species that can form DNA adducts and induce apoptosis.[15] The difluoro substitution in the title compound could enhance this activity and modulate the metabolic profile.

-

Antimicrobial Agents: Benzothiazole-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[2][6] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes. Fluorinated hydrazones have also shown broad-spectrum antifungal activity, including against resistant strains like Candida auris.[16]

-

Enzyme Inhibitors: The benzothiazole scaffold has been utilized in the design of inhibitors for various enzymes. For instance, hydrazone derivatives have been investigated as inhibitors of carbonic anhydrase and cholinesterase.[17]

Analytical Characterization Protocols

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring, as well as signals for the NH and NH₂ protons of the hydrazino group. The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The NH protons typically appear as broad singlets. For analogous 6-fluoro-2-hydrazinobenzothiazole derivatives, aromatic protons are observed in the range of 6.5-7.5 ppm, and the NH proton signal appears between 9.0-11.0 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzothiazole core. The signals for the carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands for analogous compounds include:[2]

-

N-H stretching: 3100-3400 cm⁻¹ (hydrazino group)

-

C=N stretching: 1600-1650 cm⁻¹ (thiazole ring)

-

C-F stretching: 1100-1200 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅F₂N₃S.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its reactive hydrazino group provides a gateway to a vast chemical space of derivatives. The presence of the difluorinated benzothiazole core strongly suggests a predisposition for significant biological activity, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to explore the full potential of this promising scaffold.

References

-

Khan, I., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2017;22(5):787. Available from: [Link]

-

Yadav, P., et al. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research. 2010;2(2):1208-1214. Available from: [Link]

-

Current Medicinal Chemistry. Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Medicinal Chemistry. 2021;28(1):132-143. Available from: [Link]

-

Fathalla, O. A., et al. Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. 1986;40(6):791-796. Available from: [Link]

-

BIOFOUNT. This compound. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine. Acta Crystallographica Section E. 2012;68(Pt 10):o2438. Available from: [Link]

-

Mulani, S., et al. Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Pharmaceutical Research. 2023;12(12):123-135. Available from: [Link]

-

Reddy, D. R. S., et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences. 2014;3(5):848-858. Available from: [Link]

- Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.

-

Khalil, M. I., & Khalal, Q. Z. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series. 2021;1853:012007. Available from: [Link]

-

Bîcu, E., et al. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. 2021;26(13):3989. Available from: [Link]

-

Asati, V., et al. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1358-1364. Available from: [Link]

-

Al-Obaidi, A. A. M. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology. 2019;25(6):14870-14880. Available from: [Link]

-

Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Acta Poloniae Pharmaceutica. 2008;65(4):441-447. Available from: [Link]

-

Cronin, M. T. D. Prediction of physicochemical properties. Methods in Molecular Biology. 2004;275:133-147. Available from: [Link]

-

ResearchGate. C-11 labeled fluorinated 2-arylbenzothiazoles. Available from: [Link]

-

Naresh, P., et al. A Review on Benzothiazole Derivatives and Their Biological Significances. International Journal of Pharmaceutical Sciences and Research. 2021;12(1):1-10. Available from: [Link]

-

Singh, S., & Singh, P. Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Research and Analytical Reviews. 2019;6(1):861-866. Available from: [Link]

-

Patel, K. D., et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. 2011;3(6):414-420. Available from: [Link]

-

Ekins, S., et al. Prediction of Physicochemical Properties. In: In Silico Toxicology. John Wiley & Sons, Ltd, 2010:39-58. Available from: [Link]

-

Desai, N. C., et al. Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Journal of the Serbian Chemical Society. 2014;79(10):1201-1213. Available from: [Link]

-

Loaiza-Perez, A. I., et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Journal of Pharmacology and Experimental Therapeutics. 2004;311(1):109-117. Available from: [Link]

-

Omar, M. S., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2022;7(40):35976-35989. Available from: [Link]

-

Mohamed, M. S., et al. Broad-Spectrum Antifungal Agents: Fluorinated Aryl- and Heteroaryl-Substituted Hydrazones. ChemMedChem. 2021;16(2):339-348. Available from: [Link]

-

Gonzalez-Durruthy, M., et al. Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules. 2022;27(12):3862. Available from: [Link]

-

Kalin, R., et al. New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity. 2021;18(11):e2100489. Available from: [Link]

-

Lihumis, H. S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 2022;5(2):147-164. Available from: [Link]

-

Al-Harthy, T., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2020;10(63):38321-38347. Available from: [Link]

-

Singh, H., et al. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. 2023;23(5):537-575. Available from: [Link]

-

Fujisawa, T., et al. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC-MS. Analytical Chemistry. 2022;94(25):8943-8950. Available from: [Link]

Sources

- 1. Buy 4,7-Dichloro-2-hydrazino-1,3-benzothiazole | 872696-06-5 [smolecule.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 872696-11-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broad-Spectrum Antifungal Agents: Fluorinated Aryl- and Heteroaryl-Substituted Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS Number: 872696-11-2), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structure, physicochemical properties, and outlines a robust, inferred synthetic pathway based on established chemical principles. Furthermore, it explores the characteristic reactivity of the 2-hydrazino moiety, providing experimentally grounded protocols for the synthesis of derivative compounds such as hydrazones, pyrazoles, and triazoles. The guide is intended to serve as a valuable resource for researchers leveraging this versatile scaffold in the design and synthesis of novel compounds with potential therapeutic or industrial applications.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of fluorine atoms into the benzothiazole core, as seen in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-hydrazino functional group is a versatile handle for further chemical elaboration, enabling the construction of a diverse range of derivatives.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and General Data

The structural and key identifying information for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | 4,6-difluoro-2-hydrazineylbenzo[d]thiazole[5] |

| CAS Number | 872696-11-2[5] |

| Molecular Formula | C₇H₅F₂N₃S[5] |

| Molecular Weight | 201.2 g/mol [5] |

| SMILES | NNC1=NC2=C(C=C(F)C=C2F)S1[5] |

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorinated benzene ring, as well as signals for the protons of the hydrazino group (-NH-NH₂). The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The amine protons will be visible as broad singlets.

-

¹³C NMR: The carbon NMR will display signals for the seven carbon atoms of the benzothiazole core. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for N-H stretching of the hydrazino group (around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Plausible Pathway

While a specific literature procedure for the synthesis of this compound is not widely published, a reliable synthetic route can be inferred from established methods for the preparation of analogous 2-hydrazinobenzothiazoles. The most logical starting material is the commercially available 2-Amino-4,6-difluorobenzothiazole. Two primary methods are proposed.

Method 1: Diazotization and Reduction

This classic two-step approach involves the conversion of the 2-amino group to a diazonium salt, which is then reduced to the hydrazine.[6]

Figure 1: Synthesis via Diazotization-Reduction.

Experimental Protocol (Inferred):

-

Diazotization: 2-Amino-4,6-difluorobenzothiazole is dissolved in a suitable aqueous acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by a starch-iodide paper test.

-

Reduction: The cold diazonium salt solution is then added portion-wise to a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, also kept at a low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, allowing the reduction to the hydrazine to occur.

-

Work-up: The reaction mixture is then made basic with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Direct Hydrazinolysis of a 2-Halo Precursor

An alternative and often more direct route involves the nucleophilic substitution of a 2-halo-4,6-difluorobenzothiazole with hydrazine hydrate. This requires the initial conversion of the 2-amino group to a 2-halo group, typically chloro.

Figure 2: Synthesis via a 2-Chloro Intermediate.

Experimental Protocol (Inferred):

-

Synthesis of 2-Chloro-4,6-difluorobenzothiazole: The starting 2-amino compound is converted to the 2-chloro derivative via a Sandmeyer reaction. This involves diazotization as described in Method 1, followed by the addition of the diazonium salt solution to a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Hydrazinolysis: The isolated 2-Chloro-4,6-difluorobenzothiazole is then refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or ethylene glycol.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The product is washed with water and recrystallized from an appropriate solvent to afford the pure this compound.

Reactivity and Derivative Synthesis

The synthetic utility of this compound lies in the reactivity of the hydrazino group, which can act as a potent nucleophile. This allows for the construction of a variety of important heterocyclic systems.

Formation of Hydrazones

The reaction of the hydrazino group with aldehydes and ketones is a facile and widely used transformation to form stable hydrazone derivatives.[8] These hydrazones are often crystalline solids and can serve as intermediates for further cyclization reactions or as final products with potential biological activity.

Figure 3: General Scheme for Hydrazone Synthesis.

Experimental Protocol (General):

-

A solution of this compound (1 equivalent) in ethanol is prepared.

-

The desired aldehyde or ketone (1-1.1 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is refluxed for a period of 2-6 hours, with the reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature. The precipitated solid hydrazone is collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the product can be further purified by recrystallization.

Synthesis of Pyrazole Derivatives

2-Hydrazinobenzothiazoles are valuable precursors for the synthesis of pyrazole-containing compounds. One common method involves the reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate.[9]

Experimental Protocol (Inferred, for reaction with a 1,3-dicarbonyl):

-

This compound (1 equivalent) is dissolved in a suitable solvent like ethanol or glacial acetic acid.

-

The 1,3-dicarbonyl compound (1 equivalent) is added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Synthesis of Fused Triazole Derivatives

The hydrazino group can be utilized to construct fused triazolo[3,4-b]benzothiazole ring systems, which are of interest in medicinal chemistry.[10] A common method involves reaction with formic acid or other one-carbon sources.

Experimental Protocol (Inferred, for reaction with formic acid):

-

This compound is suspended in an excess of formic acid.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the product, a derivative of difluoro-benzo[d][8][10]thiazolo[3,2-d][9][10][11]triazole, is expected to precipitate.

-

The solid is collected by filtration, washed with water to remove excess formic acid, and then dried.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas:

-

Medicinal Chemistry: As a building block, it can be used to synthesize libraries of compounds for screening against various biological targets. The benzothiazole core is present in numerous compounds with anticancer and antimicrobial properties.[2][3] The difluoro substitution pattern can enhance biological activity and improve pharmacokinetic properties.

-

Agrochemicals: Similar to medicinal chemistry, the benzothiazole scaffold is found in some agrochemicals.

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as dyes and sensors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit inferred, synthesis from commercially available starting materials, combined with the rich reactivity of the hydrazino group, makes it an attractive scaffold for the development of novel compounds. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their pursuit of new discoveries in medicinal chemistry and beyond.

References

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. This compound 95% | CAS: 872696-11-2 | AChemBlock [achemblock.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpbs.com [ijpbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole: A Technical Guide for Drug Discovery Professionals

Preamble: The Significance of the Difluoro-benzothiazole Scaffold

In the landscape of modern medicinal chemistry, the benzothiazole moiety stands out as a "privileged scaffold," a structural framework consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a focal point for drug discovery and development programs.[3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The specific compound of interest, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, combines the therapeutic potential of the benzothiazole core with the advantageous properties of fluorine substitution, presenting a compelling candidate for further investigation.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this promising scaffold in their research endeavors.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Molecular Environment

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Experimental Protocol: A Self-Validating Approach

A robust ¹H NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -NH₂).

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | ~ 7.0 - 7.3 | Doublet of Doublets (dd) | JH5-F4 ≈ 8-10, JH5-H7 ≈ 2-3 | 1H |

| H-7 | ~ 7.4 - 7.7 | Doublet of Doublets (dd) | JH7-F6 ≈ 8-10, JH7-H5 ≈ 2-3 | 1H |

| -NH- | ~ 8.0 - 9.0 | Broad Singlet (br s) | - | 1H |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

Causality Behind Predictions:

-

Aromatic Protons (H-5 and H-7): The aromatic region will be characterized by two signals corresponding to the two protons on the benzene ring. The strong electron-withdrawing nature of the fluorine atoms will deshield these protons, causing them to resonate at a relatively downfield chemical shift. The proton at position 7 (H-7) is expected to be slightly more deshielded than the proton at position 5 (H-5) due to the combined inductive effects of the adjacent fluorine at position 6 and the thiazole ring. The splitting pattern for each proton will be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The larger coupling constant will arise from the ortho-coupling to the fluorine atom, while the smaller coupling constant will be due to the meta-coupling to the other aromatic proton.

-

Hydrazine Protons (-NH- and -NH₂): The protons of the hydrazine group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, these signals may be broad and less distinct. In a polar aprotic solvent like DMSO-d₆, the signals are typically sharper. The -NH- proton, being directly attached to the electron-withdrawing benzothiazole ring, is expected to be more deshielded than the terminal -NH₂ protons.[5]

Visualization of Spin-Spin Coupling:

Caption: Predicted spin-spin coupling interactions for the aromatic protons of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule.

Experimental Protocol: A Standardized Workflow

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR analysis.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A wider spectral width is required compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the benzothiazole ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |

| C-2 | ~ 165 - 175 | Attached to two nitrogen atoms and sulfur; highly deshielded. |

| C-4 | ~ 150 - 160 (d, JC-F ≈ 240-250 Hz) | Directly attached to fluorine; large C-F coupling. |

| C-6 | ~ 150 - 160 (d, JC-F ≈ 240-250 Hz) | Directly attached to fluorine; large C-F coupling. |

| C-7a | ~ 140 - 150 | Quaternary carbon at the ring junction. |

| C-3a | ~ 125 - 135 | Quaternary carbon at the ring junction. |

| C-5 | ~ 100 - 110 (d, JC-F ≈ 20-30 Hz) | Coupled to two fluorine atoms (ortho and para). |

| C-7 | ~ 100 - 110 (d, JC-F ≈ 20-30 Hz) | Coupled to two fluorine atoms (ortho and para). |

Causality Behind Predictions:

-

C-2: This carbon is part of the thiazole ring and is bonded to two heteroatoms (N and S) and an exocyclic nitrogen, leading to a significant downfield shift.[6]

-

C-4 and C-6: The carbons directly bonded to the highly electronegative fluorine atoms will experience a strong deshielding effect and exhibit a large one-bond C-F coupling constant (¹JCF).[7]

-

C-3a and C-7a: These are the quaternary carbons at the fusion of the benzene and thiazole rings. Their chemical shifts are influenced by the surrounding substituents and the aromatic system.

-

C-5 and C-7: These carbons are situated between the fluorine-substituted carbons and will show smaller two- and three-bond C-F couplings (²JCF and ³JCF), resulting in doublet or more complex splitting patterns in a non-decoupled spectrum. The electron-donating effect of the nitrogen and sulfur atoms in the thiazole ring, combined with the electron-withdrawing effect of the fluorine atoms, will influence their final chemical shifts.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: A Standard Approach

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₅F₂N₃S. The exact mass of the molecular ion is expected at m/z 201.0176.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation.

Predicted Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Causality Behind Fragmentation:

-

Loss of a Hydrazinyl Radical: A common initial fragmentation for hydrazine derivatives is the loss of a hydrazinyl radical (•NH₂) or a diazenyl radical (•N₂H).

-

Ring Fragmentation: The benzothiazole ring can undergo fragmentation, such as the loss of HCN or sulfur, leading to the formation of smaller, stable fragment ions.[9] The presence of fluorine atoms will influence the stability of the resulting fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: A Straightforward Method

-

Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3350 - 3150 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (thiazole) | 1650 - 1550 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| N-H Bend (hydrazine) | 1620 - 1550 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Causality Behind Predictions:

-

N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the high-frequency region of the spectrum. The presence of two bands in this region would be indicative of the primary amine (-NH₂).[5]

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system will appear in the 1650-1450 cm⁻¹ region.

-

C-F Stretching: The C-F bonds will give rise to strong absorption bands in the fingerprint region, which are highly characteristic of fluorinated compounds.

Applications in Drug Development: A Scaffold of Opportunity

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Benzothiazole derivatives have been extensively investigated and have shown a wide range of pharmacological activities:

-

Anticancer Activity: Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[1]

-

Antimicrobial Activity: The benzothiazole nucleus is a key component of numerous compounds with significant antibacterial and antifungal properties.[10][11]

-

Neuroprotective Effects: Certain benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

-

Other Therapeutic Areas: The versatility of the benzothiazole scaffold has led to its exploration in a variety of other therapeutic areas, including as antiviral, antidiabetic, and anti-inflammatory agents.[2]

The presence of the difluoro substitution pattern and the reactive hydrazine handle on the this compound molecule provides medicinal chemists with ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this compound, paving the way for its exploration as a valuable scaffold in the quest for novel therapeutics. The combination of the biologically active benzothiazole core with the strategic placement of fluorine atoms and a versatile hydrazine group makes this molecule a highly attractive starting point for drug discovery programs.

References

Sources

- 1. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pubs.acs.org [pubs.acs.org]

4,6-Difluoro-2-hydrazino-1,3-benzothiazole as a building block in organic synthesis

An In-Depth Technical Guide to 4,6-Difluoro-2-hydrazino-1,3-benzothiazole: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged heterocyclic system in drug design. When functionalized with fluorine atoms, the physicochemical properties of the benzothiazole core are significantly modulated. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical parameters in the development of effective therapeutics.

This guide focuses on a particularly valuable derivative: This compound . The presence of two fluorine atoms on the benzene ring, combined with the highly reactive hydrazino group at the 2-position, makes this molecule a potent and versatile building block for the synthesis of complex heterocyclic systems. The hydrazino moiety serves as a nucleophilic handle, enabling a variety of condensation and cyclization reactions to construct novel molecular architectures with significant therapeutic potential.[2][3]

This document provides a comprehensive overview for researchers and drug development professionals on the synthesis, reactivity, and application of this compound, highlighting its utility in constructing diverse chemical libraries for screening and lead optimization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. This compound is a stable, solid compound under standard conditions.

| Property | Value | Source |

| CAS Number | 872696-11-2 | [4][5] |

| Molecular Formula | C₇H₅F₂N₃S | [4] |

| Molecular Weight | 201.2 g/mol | [4] |

| IUPAC Name | 4,6-difluoro-2-hydrazineylbenzo[d]thiazole | [4] |

| Appearance | Typically an off-white to yellow solid | Generic |

| Purity | Commercially available up to 95% | [4] |

| SMILES | NNC1=NC2=C(C=C(F)C=C2F)S1 | [4] |

Spectroscopic Characterization Data (Typical) Spectroscopic analysis is crucial for confirming the identity and purity of the starting material and its subsequent products. While specific spectra for the title compound are not detailed in the provided results, data for analogous 6-fluoro-benzothiazole derivatives offer valuable insights.[6]

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons (6.5-7.5 ppm) and NH/NH₂ protons (broad peaks, often > 9.0 ppm) are expected.[6] |

| IR (cm⁻¹) | Key stretching bands include N-H (~3400-3100), C=N (~1600-1750), and C-F (~1100).[6] |

| Mass Spec | The molecular ion peak (M+) would be observed at m/z = 201.2, with characteristic isotopic patterns for sulfur. |

Synthesis of the Core Building Block

The synthesis of 2-hydrazino-benzothiazole derivatives typically begins with the corresponding aniline. For this compound, the synthesis would logically start from 3,5-difluoroaniline. The general and well-established pathway involves thiocyanation followed by cyclization and subsequent hydrazinolysis.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

This protocol for a mono-fluorinated analogue provides a validated template that can be adapted for the difluoro compound.[6]

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole from 4-Fluoroaniline

-

Cool 20 mL of glacial acetic acid to 5°C in an ice bath.

-

To the cooled acid, add potassium thiocyanate (8 g) and 4-fluoroaniline (0.01 mol) under stirring.

-

Prepare a bromine solution by dissolving 1.6 mL of bromine in 6 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture while maintaining the temperature and continuous stirring.

-

After the addition is complete, stir the solution for 2 hours at 0-10°C, then for 10 hours at room temperature.

-

Allow the mixture to stand overnight.

-

Add 10 mL of water and heat the mixture on a water bath. Filter while hot.

-

Treat the filtrate with 10 mL of glacial acetic acid, heat again, and filter.

-

Combine the filtrates, cool, and neutralize with concentrated ammonia solution to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-6-fluorobenzothiazole.

Step 2: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

-

Reflux a mixture of 2-amino-6-fluorobenzothiazole (0.01 mol) with hydrazine hydrate (80%, 0.02 mol) in ethanol for several hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazino-6-fluorobenzothiazole.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of the terminal amino group of the hydrazine moiety. This allows for facile condensation reactions with various electrophiles, particularly carbonyl compounds, to form stable hydrazone linkages. These hydrazones are not merely final products but are often versatile intermediates for subsequent cyclization reactions, leading to a diverse range of heterocyclic frameworks.[8][9]

Application 1: Formation of Benzothiazolyl-Hydrazones

The reaction of 2-hydrazinobenzothiazoles with aldehydes or ketones is a robust and high-yielding method to produce Schiff bases, specifically hydrazones. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[9][10]

Figure 2: General reaction scheme for the synthesis of benzothiazolyl-hydrazones.

Experimental Protocol: Synthesis of a 2-Substituted Hydrazino-6-fluorobenzothiazole Derivative This protocol describes the condensation with a substituted acetophenone.[6]

-

In a round-bottom flask, combine 2-hydrazino-6-fluorobenzothiazole (1.5 mmol), the appropriate substituted acetophenone (2.2 mmol), and absolute ethanol (20 mL).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture on a water bath for 10-14 hours.

-

Monitor the reaction by TLC until a new spot indicates product formation and the starting material is consumed.

-

Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Filter the solid, wash with a small amount of water, and recrystallize from ethanol to obtain the purified hydrazone derivative.

Application 2: Synthesis of Fused Heterocyclic Systems

The hydrazone derivatives are excellent precursors for constructing more complex fused heterocyclic systems. For instance, reaction with α-halocarbonyl compounds can lead to the formation of thiazole rings, while reactions with dicarbonyl compounds can yield pyrazole or pyridazinone systems. These reactions significantly expand the chemical space accessible from the core building block.

A notable example is the synthesis of benzothiazole-linked hydroxypyrazolones, which have shown potential as α-amylase and α-glucosidase inhibitors for diabetes management.[11]

Figure 3: Synthesis of benzothiazole-linked pyrazolones.

Experimental Protocol: Synthesis of a Benzothiazole-Pyrazolone Derivative This is a general protocol adapted from related literature for synthesizing pyrazolone derivatives.[12]

-

Combine equimolar amounts (e.g., 1 mmol) of the 2-hydrazinobenzothiazole derivative and a suitable 1,3-dicarbonyl compound (e.g., 4-benzoyl-3-methyl-1-phenylpyrazol-5-one) in anhydrous ethanol (20 mL).

-

Reflux the reaction mixture for approximately 3 hours.

-

After reflux, cool the mixture to room temperature to allow the product to precipitate.

-

Filter the resulting solid and dry it thoroughly.

-

Recrystallize the crude product from ethanol to obtain pure yellow crystals of the target pyrazolone derivative.

Role in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational compounds.[1] Its derivatives have demonstrated a vast range of biological activities, including:

-

Anticancer: Targeting critical enzymes like EGFR, VEGFR, and PI3K.[1]

-

Antimicrobial: Exhibiting potent activity against various strains of bacteria and fungi.[6][8][10]

-

Antiviral: Including activity against HIV.[6]

-

Neuroprotective: Riluzole, a benzothiazole derivative, is used in the treatment of ALS.[1][13]

-

Antidiabetic: By inhibiting enzymes such as α-amylase.[11][14]

The 4,6-difluoro substitution pattern on the 2-hydrazino-1,3-benzothiazole building block is particularly strategic. The fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions within enzyme active sites, potentially increasing binding affinity and selectivity. The difluoro pattern also enhances lipophilicity and resistance to oxidative metabolism, improving the pharmacokinetic profile of the resulting drug candidates. The hydrazino group provides the crucial reactive handle to attach these fluorinated pharmacophores to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[14]

Conclusion

This compound is a high-value, strategic building block in organic and medicinal chemistry. Its pre-installed difluoro-benzothiazole core offers intrinsic pharmacological relevance and favorable ADME properties, while the versatile hydrazino group serves as a reliable anchor point for molecular elaboration. Through straightforward and robust chemical transformations such as hydrazone formation and subsequent cyclizations, chemists can rapidly access large libraries of novel, complex heterocyclic compounds. The continued application of this building block is poised to yield new therapeutic agents across a wide spectrum of diseases, from infectious agents to cancer and metabolic disorders.

References

-

Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1212. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

-

Ghiță, M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4983. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Available at: [Link]

-

Sharma, D., et al. (2020). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 12(14), 1289-1306. Available at: [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

-

Singh, R., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmaceutical Sciences and Research, 10(1), 163-169. Available at: [Link]

-

Gvozdjaková, A., & Kufčáková, K. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]

-

Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

-

Synthesis, S. (n.d.). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(13), 12153-12167. Available at: [Link]

-

National Institutes of Health. (n.d.). 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-{methyl}. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. achemblock.com [achemblock.com]

- 5. 872696-11-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpbs.com [ijpbs.com]

- 11. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-{[(1,3-Benzothiazolium-2-yl)hydrazono](phenyl)methyl}-3-methyl-1-phenyl-1H-pyrazol-5-olate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiazole - Wikipedia [en.wikipedia.org]

- 14. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives in Drug Discovery: A Technical Guide

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms and a hydrazino moiety can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide delves into the promising potential of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole derivatives as a novel class of therapeutic agents. We will explore their synthesis, putative biological activities, and the underlying mechanistic principles, providing a comprehensive resource for researchers and drug development professionals. This document will detail established experimental protocols for screening these compounds and discuss the anticipated structure-activity relationships that can guide future drug design efforts.

Introduction: The Benzothiazole Scaffold and the Influence of Fluorine

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly enhance their biological activity.[4][5] This is attributed to fluorine's unique properties, such as its high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds, which can improve metabolic stability, binding affinity, and membrane permeability.[5][6] Specifically, the presence of fluorine on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6][7]

The 2-hydrazino group serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, primarily through condensation with aldehydes and ketones to form hydrazones.[1][8][9] This adaptability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. This guide will focus on the untapped potential of derivatives of this compound, a scaffold that synergistically combines the benefits of the benzothiazole nucleus, fluorine substitution, and the reactive hydrazino moiety.

Synthetic Pathways to this compound Derivatives